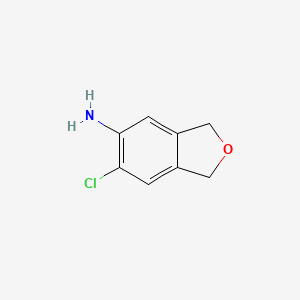

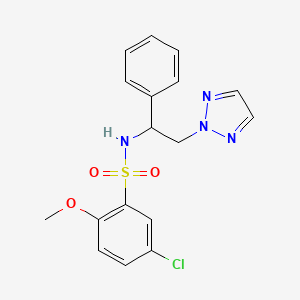

![molecular formula C22H25N7O4S2 B3018255 Ethyl 4-[7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-2,6-dioxopurin-8-yl]piperazine-1-carboxylate CAS No. 672919-20-9](/img/structure/B3018255.png)

Ethyl 4-[7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-2,6-dioxopurin-8-yl]piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-[7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-2,6-dioxopurin-8-yl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C22H25N7O4S2 and its molecular weight is 515.61. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis and Biological Activities

- Study : Microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties investigated the biological activities of similar compounds.

- Findings : Certain compounds showed good to moderate antimicrobial activity against microorganisms, and some exhibited antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Synthesis and Antimicrobial Activity of Pyridine Derivatives

- Study : Synthesis of new pyridine derivatives with substituted benzothiazoles explored their in vitro antimicrobial activity.

- Findings : These compounds showed variable and modest activity against bacteria and fungi strains (Patel, Agravat, & Shaikh, 2011).

Benzofuran and Benzo[d]isothiazole Derivatives for Mycobacterium Tuberculosis

- Study : Synthesis of benzofuran and benzo[d]isothiazole derivatives for inhibiting Mycobacterium tuberculosis DNA GyrB.

- Findings : One compound in particular showed significant inhibitory activity against Mycobacterium tuberculosis and was not cytotoxic in eukaryotic cells (Reddy et al., 2014).

Decyclization of Ethyl Benzothiophene Carboxylates

- Study : Investigated the reaction of ethyl benzothiophene carboxylates with secondary amines.

- Findings : This reaction yielded N,N′-disubstituted piperazine derivatives (Vasileva, Vaganov, Shipilovskikh, & Rubtsov, 2018).

Mecanismo De Acción

Target of Action

The primary targets of this compound are epilepsy molecular targets such as GABA (A) alpha-1 , glutamate , GABA (A) delta receptors and Na/H exchanger . These targets play a crucial role in the transmission of signals in the nervous system and are often implicated in conditions like epilepsy.

Mode of Action

The compound interacts with its targets by binding to them, which can alter their function. For instance, it may enhance or inhibit the activity of these receptors, leading to changes in the transmission of signals in the nervous system

Biochemical Pathways

The affected pathways primarily involve the transmission of signals in the nervous system. By interacting with its targets, the compound can influence these pathways and their downstream effects. This can lead to changes in neuronal activity, potentially alleviating symptoms of conditions like epilepsy .

Pharmacokinetics

A computational study was carried out for the prediction of pharmacokinetic properties

Result of Action

The molecular and cellular effects of the compound’s action involve changes in the activity of its targets and the associated biochemical pathways. This can lead to alterations in neuronal activity. In a study, the compound showed protection against seizures in a mouse model, suggesting potential anticonvulsant activity .

Propiedades

IUPAC Name |

ethyl 4-[7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-2,6-dioxopurin-8-yl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N7O4S2/c1-3-33-22(32)28-10-8-27(9-11-28)19-24-17-16(18(30)25-20(31)26(17)2)29(19)12-13-34-21-23-14-6-4-5-7-15(14)35-21/h4-7H,3,8-13H2,1-2H3,(H,25,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RROKOKOXDLNAJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=NC3=C(N2CCSC4=NC5=CC=CC=C5S4)C(=O)NC(=O)N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N7O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B3018172.png)

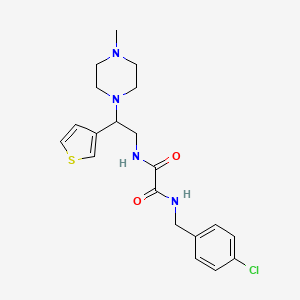

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B3018178.png)

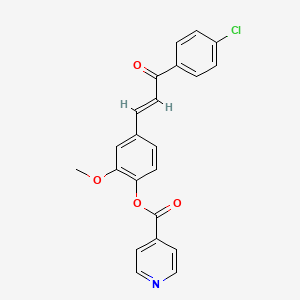

![(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one](/img/structure/B3018179.png)

![(trans,trans)-3,4-Difluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B3018180.png)

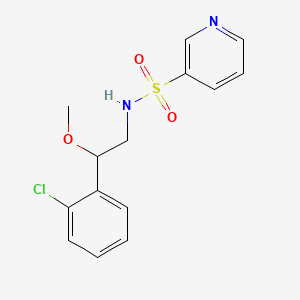

![N-[[4-(1-Methylpiperidin-4-yl)oxyphenyl]methyl]but-2-ynamide](/img/structure/B3018186.png)

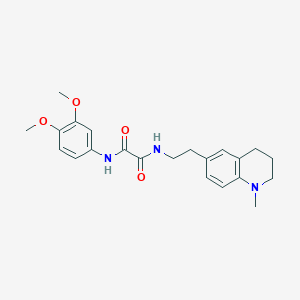

![2-(3,4-dimethoxyphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B3018191.png)

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/no-structure.png)